2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Wirkmechanismus
2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261 selectively binds to the adenosine A2A receptor and blocks its activation by adenosine. This leads to an increase in the activity of dopamine neurons in the brain, which is thought to be responsible for its therapeutic effects in Parkinson's and Huntington's diseases. In cancer, 2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261 inhibits the growth and metastasis of cancer cells by blocking the adenosine A2A receptor, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261 has been shown to have a number of biochemical and physiological effects. It increases the activity of dopamine neurons in the brain, which is thought to be responsible for its therapeutic effects in Parkinson's and Huntington's diseases. It also inhibits the growth and metastasis of cancer cells by blocking the adenosine A2A receptor. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261 is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its high affinity for the receptor can also make it difficult to use in in vitro experiments, as it may bind to the receptor at low concentrations and interfere with other assays. In addition, its relatively low solubility in water can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261. One area of interest is its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261, as well as its safety and toxicity in humans.
Synthesemethoden
2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261 can be synthesized by a multi-step process involving the reaction of 2-amino-6-chloropurine with morpholine in the presence of a base, followed by the reaction with 1,3-dimethyl-5-nitrobenzene under palladium-catalyzed conditions. The resulting compound is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261.
Wissenschaftliche Forschungsanwendungen
2-amino-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, it has been shown to improve motor function and reduce the progression of the disease in animal models. In Huntington's disease, it has been shown to improve cognitive function and reduce the accumulation of mutant huntingtin protein in the brain. In cancer, it has been shown to inhibit the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
2-amino-8-morpholin-4-yl-1,7-dihydropurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c10-8-12-6-5(7(16)14-8)11-9(13-6)15-1-3-17-4-2-15/h1-4H2,(H4,10,11,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDOHXMVJHDKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-morpholino-1H-purin-6(9H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.